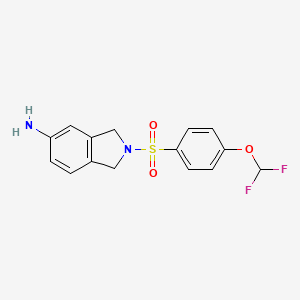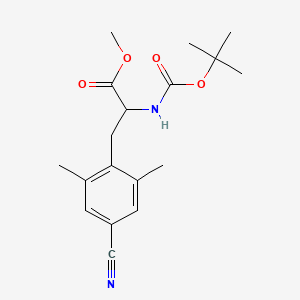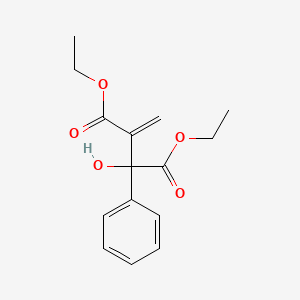![molecular formula C17H18N2O5S B14802347 3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is a complex organic compound with a molecular formula of C17H18N2O5S This compound is characterized by the presence of a trimethoxyphenyl group, a thienyl group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzohydrazide groups.
Reduction: Reduced forms of the acrylate and benzohydrazide moieties.
Substitution: Substituted derivatives at the benzohydrazide moiety.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thienyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. The benzohydrazide moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Lacks the thienyl and acrylate groups, resulting in different chemical and biological properties.
3,4,5-Trimethoxy-N’-[3-(2-furyl)acryloyl]benzohydrazide: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and biological activity.
3,4,5-Trimethoxy-N’-[3-(2-pyridyl)acryloyl]benzohydrazide: Features a pyridine ring, which can alter its chemical behavior and interactions with biological targets.
Uniqueness
3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H18N2O5S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H18N2O5S/c1-22-13-9-11(10-14(23-2)16(13)24-3)17(21)19-18-15(20)7-6-12-5-4-8-25-12/h4-10H,1-3H3,(H,18,20)(H,19,21)/b7-6+ |
Clave InChI |
KXEZNFJPULEXLW-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CS2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)

![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)




![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)

